Benzoic acid;2-methylbenzene-1,3-diol
Description
Structure
2D Structure
Properties
CAS No. |
90422-08-5 |
|---|---|
Molecular Formula |
C21H20O6 |
Molecular Weight |
368.4 g/mol |
IUPAC Name |
benzoic acid;2-methylbenzene-1,3-diol |
InChI |
InChI=1S/C7H8O2.2C7H6O2/c1-5-6(8)3-2-4-7(5)9;2*8-7(9)6-4-2-1-3-5-6/h2-4,8-9H,1H3;2*1-5H,(H,8,9) |
InChI Key |
MJWSAXNYEHOEHE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1O)O.C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Theoretical Foundations of Intermolecular Interactions and Crystal Packing
Fundamental Principles of Supramolecular Chemistry and Non-Covalent Bonding
Supramolecular chemistry is the study of systems involving aggregates of molecules or ions held together by non-covalent interactions. longdom.org Unlike covalent bonds that involve the sharing of electrons between atoms, these interactions are weaker and more dynamic. They include hydrogen bonds, halogen bonds, π-π stacking, and van der Waals forces. mdpi.com The directed assembly of molecular components into a desired solid-state architecture, known as crystal engineering, relies on the predictability and directionality of these non-covalent interactions. ul.iebohrium.com
Cocrystals are a class of multicomponent crystalline materials where two or more different neutral molecules are held together in a stoichiometric ratio by non-covalent interactions. ul.ienih.gov The formation of cocrystals is a key strategy in crystal engineering to modify the physicochemical properties of solid compounds without altering their chemical identity. mdpi.comlookchem.com The design of cocrystals hinges on the concept of the "supramolecular synthon," which are robust and predictable intermolecular interactions that can be reliably used to assemble molecules into a crystalline solid. nih.govlookchem.com
Comprehensive Analysis of Hydrogen Bonding Motifs in Carboxylic Acid-Phenol Systems
In a cocrystal of benzoic acid and 2-methylbenzene-1,3-diol, hydrogen bonding would be the primary driving force for the assembly of the two components. Hydrogen bonds are highly directional and are among the strongest of the non-covalent interactions. rsc.orgpressbooks.pub They are formed when a hydrogen atom is bonded to a highly electronegative atom (like oxygen or nitrogen) and is attracted to another electronegative atom in a nearby molecule. centerforbiomolecularmodeling.orgkhanacademy.orglibretexts.org
O-H···O Hydrogen Bonds: Strong Synthons and Their Energetics
The most prominent hydrogen bonds in a benzoic acid/2-methylbenzene-1,3-diol system would be of the O-H···O type. These are considered strong hydrogen bonds and are pivotal in forming predictable supramolecular structures. rsc.org The carboxylic acid group of benzoic acid and the hydroxyl groups of 2-methylbenzene-1,3-diol can act as both hydrogen bond donors and acceptors.
A common and highly stable motif involving carboxylic acids is the carboxylic acid dimer, where two acid molecules are linked by a pair of O-H···O hydrogen bonds, forming a cyclic R22(8) graph set motif. However, in the presence of a good hydrogen bond acceptor like a phenol, a heterodimer can form between the carboxylic acid and the phenol. acs.org In this case, the carboxylic acid's hydroxyl group would likely donate a hydrogen to one of the phenolic oxygen atoms. The strength of these O-H···O hydrogen bonds can vary, with interaction energies typically ranging from strong to moderate. rsc.org
| Interaction Type | Typical Energy (kJ/mol) | Typical D-A Distance (Å) |
| Carboxylic Acid Dimer (O-H···O) | 30 - 60 | 2.6 - 2.8 |
| Carboxylic Acid-Phenol (O-H···O) | 20 - 40 | 2.7 - 2.9 |
| Phenol-Phenol (O-H···O) | 15 - 30 | 2.7 - 3.0 |
This table presents typical ranges for the energetics and geometries of O-H···O hydrogen bonds.
O-H···N Hydrogen Bonds in Mixed Systems
While not directly applicable to the benzoic acid/2-methylbenzene-1,3-diol system, it is important to understand the hierarchy of hydrogen bond strengths. In mixed systems containing nitrogen-based functional groups (like pyridines or amides), O-H···N hydrogen bonds are often favored over O-H···O bonds due to the generally higher basicity of the nitrogen atom. acs.org These interactions are particularly strong and directional, often serving as the primary synthons in the formation of cocrystals. mdpi.com The energetics of O-H···N bonds are typically in the range of 20-50 kJ/mol. mdpi.com The presence of a stronger hydrogen bond acceptor can disrupt the formation of weaker synthons, illustrating the competitive nature of these interactions in crystal engineering. acs.org
Weak Intermolecular Interactions: C-H···O and π-π Stacking
Furthermore, the aromatic rings of both benzoic acid and 2-methylbenzene-1,3-diol can participate in π-π stacking interactions. researchgate.netacs.org These interactions arise from the electrostatic and van der Waals forces between the electron clouds of adjacent aromatic rings. researchgate.net The geometry of these interactions can be face-to-face or edge-to-face (T-shaped). acs.org The presence of substituents on the aromatic rings can influence the nature and strength of these stacking interactions. rsc.org
| Interaction Type | Typical Energy (kJ/mol) | Typical Interacting Distance (Å) |
| C-H···O | 4 - 16 | 3.0 - 3.8 |
| π-π Stacking | 5 - 20 | 3.3 - 3.8 (interplanar distance) |
This table provides typical energy and distance ranges for weaker intermolecular interactions.
Molecular Recognition and Self-Assembly Theories in Co-Crystallization
The formation of a cocrystal is a result of molecular recognition, where the constituent molecules selectively interact with each other in a specific and predictable manner. longdom.orgrsc.org This recognition is governed by the principles of complementarity in shape, size, and chemical functionality between the interacting molecules. longdom.org In the case of benzoic acid and 2-methylbenzene-1,3-diol, the carboxylic acid and hydroxyl groups are complementary hydrogen bonding functionalities.
Computational Chemistry Approaches for Understanding Supramolecular Interactions
Computational chemistry provides powerful tools to investigate and predict the structure and stability of cocrystals. acs.org Periodic density functional theory (DFT) calculations can be used to determine the lattice energies of different possible crystal structures, allowing for an assessment of their relative stabilities. acs.orgnih.gov Such calculations have shown that cocrystallization is generally a thermodynamically favorable process. acs.orgnih.gov
Molecular electrostatic potential (MEP) surfaces can be calculated to identify regions of positive and negative electrostatic potential on the surfaces of the molecules. nih.gov These maps are useful for predicting the most likely sites for hydrogen bonding and other electrostatic interactions. researchgate.net Furthermore, quantum theory of atoms in molecules (QTAIM) can be employed to analyze the electron density distribution and characterize the nature and strength of intermolecular interactions. mdpi.com Symmetry-Adapted Perturbation Theory (SAPT) can be used to decompose the total interaction energy into physically meaningful components such as electrostatic, exchange, induction, and dispersion energies, providing deeper insight into the nature of the forces holding the cocrystal together. mdpi.com These computational approaches, in conjunction with experimental data, are invaluable for rationalizing observed crystal structures and for the a priori design of new cocrystals. acs.orgnih.gov
Quantum Chemical Calculations (e.g., DFT) for Interaction Energies and Geometries
No published studies were found that detail Density Functional Theory (DFT) calculations to determine the interaction energies and geometries of the molecular assemblies of benzoic acid with 2-methylbenzene-1,3-diol.
Molecular Dynamics Simulations for Dynamic Aspects of Assembly
There is no available research that has employed molecular dynamics simulations to investigate the dynamic processes involved in the assembly of a cocrystal or complex between benzoic acid and 2-methylbenzene-1,3-diol.
Crystal Structure Prediction Methodologies
A search for crystal structure prediction studies, which would computationally generate and rank possible crystal packing arrangements for "Benzoic acid;2-methylbenzene-1,3-diol," did not yield any relevant results.
While general methodologies for these computational techniques are well-established in the field of crystal engineering and materials science, their specific application to the "this compound" system has not been documented in the accessible literature.
Advanced Methodologies for the Design and Synthesis of Benzoic Acid;2 Methylbenzene 1,3 Diol Co Crystals
Rational Design Strategies for Targeted Co-Crystal Formation
Rational design strategies are at the forefront of modern co-crystal development. By understanding the molecular recognition events that govern crystal packing, scientists can predict and target specific multi-component solid forms.
The supramolecular synthon approach is a cornerstone of rational co-crystal design. Synthons are robust intermolecular interactions that can be reliably formed between specific functional groups. In the context of the Benzoic acid and 2-methylbenzene-1,3-diol system, the design process focuses on identifying the most probable and stable hydrogen bonding patterns.
The design strategy involves analyzing the hydrogen bond capabilities of both molecules to predict the likely connectivity and dimensionality of the resulting crystalline architecture. For instance, the acid···amide dimer heterosynthon is a well-studied interaction, and similar principles apply to the acid···hydroxyl pairing, where the O-H···O hydrogen bond is crucial for heterodimer formation acs.org. By prioritizing the formation of these robust synthons, researchers can select co-former pairs with a high probability of co-crystallizing.
Research has shown that 2-methylresorcinol (B147228) can form co-crystals where some guest molecules are loosely bound. These guest molecules can then be replaced by other molecules of a similar shape and size, providing a robust method for engineering ternary co-crystals nih.gov. This strategy relies on creating a stable host framework from Benzoic acid and 2-methylbenzene-1,3-diol that contains voids or channels. These voids can then be occupied by a third component whose dimensions are complementary to the available space. This approach moves beyond simple binary systems and allows for the fine-tuning of crystal properties by introducing a third, shape-matched component. This concept is part of a broader rational design approach to guide the co-assembly of different molecular shapes nih.gov.
High-Throughput Screening Techniques for Accelerated Co-Crystal Discovery
While rational design provides a strong theoretical foundation, empirical screening remains a vital part of co-crystal discovery. High-throughput (HTP) techniques have revolutionized this process by enabling the rapid and parallel execution of thousands of experiments.
Encapsulated Nanodroplet Co-crystallization (ENaCt) is a powerful HTP method for discovering new co-crystals with minimal sample consumption rsc.orgnih.gov. This technique utilizes liquid-handling robotics to set up thousands of nanolitre-scale crystallization experiments in parallel, typically in 96-well plates nih.govrsc.org.
In an ENaCt experiment, nanodroplets containing solutions of the target molecules (e.g., Benzoic acid and 2-methylbenzene-1,3-diol) in an organic solvent are dispensed and encapsulated within an inert oil rsc.orgsptlabtech.com. This encapsulation slows and controls the rate of solvent evaporation, promoting the formation of high-quality single crystals suitable for X-ray diffraction analysis sptlabtech.com. The power of ENaCt lies in its ability to efficiently screen a vast experimental space by varying parameters such as co-former stoichiometry, solvents, and encapsulating oils rsc.orgchemrxiv.org. This parallelized workflow dramatically accelerates the discovery of novel binary and even more complex higher-order co-crystals rsc.orgnih.govchemrxiv.org.
The table below illustrates a typical experimental setup for an ENaCt screening process, showcasing the large number of conditions that can be tested simultaneously.
| Parameter | Variables Explored | Number of Experiments | Sample per Experiment | Outcome |
| Components | 3 small molecules + 6 co-formers | 18 binary combinations | 0.25–5 µg | 10 novel binary co-crystals |
| Stoichiometry | 2:1, 1:1, 1:2 | 3,456 total experiments | ||
| Solvents | Multiple organic solvents | |||
| Encapsulating Oils | Multiple inert oils |
This table is an illustrative example based on data from high-throughput screening studies demonstrating the scale and efficiency of the ENaCt platform. rsc.orgrsc.orgchemrxiv.org
The principles of ENaCt are part of a broader trend toward the use of automated platforms and robotics in crystallization science. These systems automate the tedious and labor-intensive steps of traditional screening, such as weighing, liquid and solid dispensing, grinding, and sample preparation for analysis unchainedlabs.comchemrxiv.org.
Platforms like the Chemspeed SWING CRYSTAL or the "Big Kahuna" system can be configured to perform a wide range of crystallization workflows, including slurry, cooling, anti-solvent, and evaporation methods unchainedlabs.comchemspeed.com. They integrate gravimetric dispensing tools for high precision, along with modules for heating, cooling, and agitation chemspeed.com. The output is often a 96-well plate format where the resulting crystals can be directly analyzed by techniques like X-ray powder diffraction (XRPD) unchainedlabs.comchemspeed.com. The automation of these platforms allows for a significant increase in productivity and a decrease in cost per sample, enabling a more systematic investigation of the factors influencing co-crystal formation chemspeed.comnih.govacs.org.
Solution-Phase Co-Crystallization Techniques
Solution-phase crystallization remains a primary method for both the discovery and large-scale production of co-crystals. These techniques involve dissolving the co-formers in a suitable solvent system and inducing supersaturation to promote crystallization.
Common methods for preparing Benzoic acid co-crystals from solution include:
Slurry Crystallization: This technique involves stirring a suspension of the solid co-formers in a solvent where they have limited solubility. The system eventually reaches a thermodynamic equilibrium, often resulting in the formation of the most stable co-crystal phase. For the theophylline-benzoic acid co-crystal, it was found that higher suspension density and temperature accelerated the formation rate mdpi.com.
Cooling Crystallization: In this method, the components are dissolved in a solvent at an elevated temperature to create a clear solution. The solution is then slowly cooled, reducing the solubility of the components and inducing co-crystallization mdpi.comma.edu. The cooling rate is a critical parameter that can influence crystal size and quality.
Slow Evaporation: A solution containing stoichiometric amounts of the co-formers is left undisturbed, allowing the solvent to evaporate slowly over time. This gradual increase in concentration often yields high-quality single crystals suitable for structural determination mdpi.com.
The choice of solvent is critical in all solution-based methods, as it affects the solubility of the individual components and can influence which crystalline form is produced. Online monitoring tools, such as Raman spectroscopy, can be employed to track the transformation from raw materials to the co-crystal in real-time during both slurry and cooling crystallization processes, providing valuable kinetic data mdpi.com.
The table below summarizes key parameters for different solution-phase techniques.
| Technique | Key Parameters | Typical Outcome | Monitoring |
| Slurry Crystallization | Solvent, Temperature, Suspension Density, Stirring Rate | Thermodynamically stable form, often polycrystalline powder | On-line Raman Spectroscopy mdpi.com |
| Cooling Crystallization | Solvent, Initial Concentration, Cooling Rate, Final Temperature | Kinetically or thermodynamically controlled form | On-line Raman Spectroscopy mdpi.com |
| Slow Evaporation | Solvent, Temperature, Ambient Pressure | High-quality single crystals for SCXRD | Visual Inspection |
Slow Evaporation Methodologies
General principles of the slow evaporation technique are well-established for co-crystal synthesis. sysrevpharm.orgmdpi.com The method involves dissolving stoichiometric amounts of the co-formers, in this case, benzoic acid and 2-methylbenzene-1,3-diol, in a suitable common solvent. The solution is then allowed to evaporate slowly, leading to a gradual increase in concentration and the formation of co-crystals. sysrevpharm.org The choice of solvent is critical and is based on the solubility of both components. sysrevpharm.orgmdpi.com However, specific experimental parameters such as the solvent system, stoichiometry, temperature, and evaporation rate for the successful synthesis of Benzoic acid;2-methylbenzene-1,3-diol co-crystals are not reported in the available literature. Consequently, no data tables on crystal yield, morphology, or purity for this specific system can be provided.
Cooling Crystallization and Anti-Solvent Crystallization
Cooling crystallization relies on the principle that the solubility of the co-crystal components in a solvent decreases with temperature. ma.edumit.edu A saturated solution of benzoic acid and 2-methylbenzene-1,3-diol would be prepared at an elevated temperature and then slowly cooled to induce co-crystallization. ma.edumdpi.com
Solid-State Reactivity and Mechanochemical Synthesis of Co-Crystals
Mechanochemical synthesis, such as neat or liquid-assisted grinding, is a powerful solvent-free or low-solvent method for preparing co-crystals. rsc.orghumanjournals.com This technique involves the physical grinding of the two solid co-formers together, providing the mechanical energy needed to initiate the solid-state reaction and form the co-crystal. humanjournals.com Liquid-assisted grinding involves adding a small amount of liquid to facilitate the reaction. nih.gov This method has been successfully used for many benzoic acid co-crystals. humanjournals.comresearchgate.net However, there are no published studies detailing the mechanochemical synthesis of co-crystals between benzoic acid and 2-methylbenzene-1,3-diol, which means no data on reaction times, milling frequencies, or product characterization can be presented.
Combinatorial Approaches to Multi-Component Crystal Synthesis
Combinatorial approaches are used to systematically explore the formation of multi-component crystals by varying components and conditions.
This advanced area of crystal engineering involves introducing a third or fourth component into the crystallization process to form more complex structures. researchgate.net The aim is to understand the competitive and cooperative interactions between multiple co-formers. There is no available research that explores ternary or quaternary systems involving both benzoic acid and 2-methylbenzene-1,3-diol.
The design of co-crystals heavily relies on the concept of supramolecular synthons, which are robust and predictable patterns of intermolecular interactions. researchgate.netmdpi.com For the benzoic acid and 2-methylbenzene-1,3-diol system, one would anticipate the formation of heterosynthons between the carboxylic acid group of benzoic acid and the hydroxyl groups of 2-methylbenzene-1,3-diol. While the principles of synthon selection are well-understood, a specific analysis of the synthons present in the this compound co-crystal is not possible without its successful synthesis and structural characterization by methods like single-crystal X-ray diffraction.
Comprehensive Structural Elucidation and Characterization of Benzoic Acid;2 Methylbenzene 1,3 Diol Co Crystals
Single-Crystal X-ray Diffraction (SCXRD)
SCXRD is a pivotal technique for the unambiguous determination of a crystalline solid's three-dimensional structure at the atomic level. For a novel co-crystal of benzoic acid and 2-methylbenzene-1,3-diol, this analysis would provide fundamental insights into its solid-state properties.
Mapping Intermolecular Hydrogen Bonding Networks and Graph Set Notations
Hydrogen bonding is a primary driving force in the formation of co-crystals. A detailed SCXRD analysis would allow for the precise mapping of all intermolecular hydrogen bonds between the hydroxyl and carboxylic acid groups of 2-methylbenzene-1,3-diol and benzoic acid, respectively. The geometry of these bonds (donor-acceptor distances and angles) would be accurately determined. To systematically describe the hydrogen-bonding patterns, graph set notations would be employed. This powerful tool classifies the hydrogen bond motifs (e.g., rings, chains) and provides a concise description of the supramolecular assembly.
Analysis of Stoichiometric Ratios and Asymmetric Unit Composition
The SCXRD data would definitively establish the stoichiometric ratio of benzoic acid to 2-methylbenzene-1,3-diol within the co-crystal. It would also define the composition of the asymmetric unit, which is the smallest unique part of the crystal structure from which the entire crystal can be generated by symmetry operations.
Powder X-ray Diffraction (PXRD)
While SCXRD provides detailed information from a single crystal, PXRD is essential for analyzing the bulk properties of the crystalline material.
Identification of Polymorphs and Pseudopolymorphs
PXRD is a key tool in screening for polymorphism—the ability of a substance to exist in more than one crystal structure. Different crystallization conditions could potentially lead to different polymorphs or pseudopolymorphs (solvates or hydrates) of the benzoic acid;2-methylbenzene-1,3-diol co-crystal, each with a unique PXRD pattern. The identification and characterization of such forms are crucial as they can exhibit different physical properties.
Vibrational Spectroscopy
Vibrational spectroscopy is a primary tool for identifying co-crystal formation, primarily through the detection of changes in hydrogen bonding patterns between the co-former molecules.
FTIR spectroscopy is highly sensitive to the vibrational modes of functional groups involved in hydrogen bonding. In the case of the this compound co-crystal, the key interactions occur between the carboxylic acid group of benzoic acid and the hydroxyl groups of 2-methylbenzene-1,3-diol.
In solid benzoic acid, the molecules typically exist as centrosymmetric dimers linked by strong O-H···O hydrogen bonds between their carboxylic acid groups. This results in a very broad O-H stretching band in the region of 3300–2500 cm⁻¹ and a characteristic carbonyl (C=O) stretching vibration around 1700–1680 cm⁻¹. researchgate.net The hydroxyl groups of 2-methylbenzene-1,3-diol also exhibit characteristic O-H stretching bands.
Upon co-crystallization, the dimeric structure of benzoic acid is disrupted to form new, robust hydrogen bonds with the hydroxyl groups of 2-methylbenzene-1,3-diol. This formation of an acid-hydroxyl supramolecular heterosynthon is evidenced by distinct shifts in the IR spectrum:
O-H Stretching Region: The broad O-H band from the benzoic acid dimer is replaced by new, often sharper, bands corresponding to the new O-H···O hydrogen bonds formed between the two different molecules. The stretching vibrations of the hydroxyl groups from 2-methylbenzene-1,3-diol will also shift, reflecting their new role as hydrogen bond donors to the carbonyl oxygen of benzoic acid.
C=O Stretching Region: The carbonyl stretching frequency of benzoic acid is a sensitive indicator of its hydrogen bonding environment. The disruption of the original acid-acid dimer and the formation of a new hydrogen bond to the hydroxyl group of 2-methylbenzene-1,3-diol typically results in a shift of the C=O band. This shift, often to a lower wavenumber (red shift), indicates a weakening of the C=O double bond due to the newly formed intermolecular interaction. nih.gov
These spectral changes provide definitive proof of co-crystal formation rather than a simple physical mixture of the components. nih.gov
| Functional Group | Typical Wavenumber (cm⁻¹) - Pure Compound | Expected Wavenumber (cm⁻¹) - Co-crystal | Interpretation of Change |
| O-H Stretch (Benzoic Acid) | 3300-2500 (very broad) researchgate.net | Altered, distinct new bands | Disruption of the carboxylic acid dimer and formation of new O-H···O hydrogen bonds with co-former. |
| C=O Stretch (Benzoic Acid) | 1700-1680 researchgate.net | Shifted (typically 1680-1650) | Change in the hydrogen bonding environment of the carbonyl group. |
| O-H Stretch (2-Methylbenzene-1,3-diol) | ~3400-3200 | Shifted and/or broadened | Involvement of hydroxyl groups in hydrogen bonding with benzoic acid. |
Raman spectroscopy complements FTIR by providing information on non-polar functional groups and, crucially, on low-frequency lattice vibrations. These vibrations, typically found in the far-infrared region (<200 cm⁻¹), are characteristic of the crystalline structure as a whole.
The formation of a new crystalline entity, the co-crystal, results in a unique crystal lattice distinct from that of either of the starting materials. This new arrangement gives rise to a new set of lattice vibrational modes. Therefore, the Raman spectrum of the co-crystal is expected to show unique peaks in the low-frequency region that are absent in the spectra of pure benzoic acid or pure 2-methylbenzene-1,3-diol. mdpi.com
Furthermore, Raman spectroscopy can detect subtle conformational changes that molecules may undergo when they are incorporated into a co-crystal lattice. While significant changes to the phenyl ring vibrations are not typically expected, shifts in the bands associated with the carboxylic and hydroxyl groups can corroborate the FTIR analysis. For instance, the C=O stretching band in the Raman spectrum will also shift upon co-crystallization, providing complementary evidence of the altered hydrogen bonding network. mdpi.com Online monitoring of cocrystallization processes in solution is also possible using Raman spectroscopy by observing characteristic peak shifts over time. mdpi.com
| Spectral Region | Observation in Co-crystal | Significance |
| Low-Frequency (< 200 cm⁻¹) | Appearance of new, distinct peaks. mdpi.com | Confirms the formation of a new, unique crystal lattice; a fingerprint of the co-crystal structure. |
| Mid-Frequency (400-1800 cm⁻¹) | Shifts in vibrational modes of C=O and O-H groups. mdpi.com | Corroborates FTIR data on the formation of new hydrogen bonds and indicates potential conformational adjustments. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, in both the solid and solution states, offers detailed insight into the molecular structure, dynamics, and intermolecular interactions within the co-crystal system.
Solid-State NMR (ssNMR), particularly ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) NMR, is a powerful technique for characterizing co-crystals. Since chemical shifts are highly sensitive to the local electronic environment, the formation of hydrogen bonds in a co-crystal leads to measurable changes in the NMR spectrum.
For the this compound co-crystal, the following observations are expected:
Carboxylic Carbon: The chemical shift of the carboxylic carbon (~170-175 ppm) in benzoic acid is particularly sensitive to its protonation state and hydrogen bonding. A noticeable shift in this peak upon co-crystallization confirms a change in its chemical environment.
Aromatic Carbons: The carbons of the 2-methylbenzene-1,3-diol ring, especially those bonded to the hydroxyl groups (C-O), will experience a change in their chemical shifts due to their participation in the new hydrogen bonding scheme.
Crystallographic Asymmetry: ssNMR can reveal the number of crystallographically non-equivalent molecules in the asymmetric unit of the crystal lattice. If the asymmetric unit contains, for example, two molecules of benzoic acid in slightly different environments, the spectrum would show two distinct peaks for the carboxylic carbon, whereas a single peak would suggest one molecule in the asymmetric unit. researchgate.net
| Atom/Group | Typical ¹³C Shift (ppm) - Pure Compound | Expected Observation in Co-crystal | Structural Insight |
| Carboxylic Carbon (BA) | ~172.6 chemicalbook.com | Shift in resonance | Confirms change in the hydrogen bonding environment of the carboxylic acid group. |
| C-OH Carbons (2MR) | ~155-160 | Shift in resonances | Confirms involvement of the hydroxyl groups in the co-crystal's supramolecular synthon. |
| Other Aromatic Carbons | ~110-140 | Minor shifts | General confirmation of a change in the crystal packing environment. |
| Number of Peaks | One peak per unique carbon | Splitting of peaks or multiple peaks for a single carbon type. researchgate.net | Indicates the presence of multiple, crystallographically inequivalent molecules in the asymmetric unit cell. |
Solution-state NMR is instrumental in studying the specific intermolecular interactions between benzoic acid and 2-methylbenzene-1,3-diol in solution before crystallization occurs. These pre-crystallization aggregates can be crucial for the nucleation process.
Techniques such as NMR titration can be employed. In such an experiment, the ¹H NMR spectrum of one component is monitored while the concentration of the other is systematically increased. Protons involved in hydrogen bonding, such as the acidic proton of benzoic acid and the hydroxyl protons of 2-methylbenzene-1,3-diol, are expected to show significant changes in their chemical shifts. ucl.ac.uk
A downfield shift of the hydroxyl proton signals of 2-methylbenzene-1,3-diol upon addition of benzoic acid would indicate that these protons are becoming more deshielded, consistent with their acting as hydrogen bond donors to the benzoic acid. Similarly, the chemical shift of the acidic proton of benzoic acid would be affected by the formation of these solution-state aggregates. These studies provide evidence of the specific supramolecular synthons that are likely to be preserved in the final solid-state structure. ucl.ac.uk
Thermal Analysis Techniques for Phase Behavior Studies
Thermal analysis methods, particularly Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are essential for determining the thermodynamic stability and phase behavior of co-crystals.
A primary indicator of co-crystal formation is the observation of a single, sharp melting endotherm in the DSC thermogram that is distinct from the melting points of the individual components. rdd.edu.iq If the sample were a simple physical mixture, it would typically show thermal events corresponding to the melting of the individual components or a eutectic mixture. The co-crystal, being a new, homogeneous crystalline phase, will have its own unique melting point, which is often intermediate between those of the pure co-formers. dergipark.org.tr
Benzoic Acid Melting Point: ~122 °C
2-Methylbenzene-1,3-diol Melting Point: ~116-121 °C
The DSC thermogram of a successful this compound co-crystal would show a single melting peak at a temperature different from ~122 °C and ~119 °C. researchgate.netnih.gov In some cases, heating a physical mixture of the components in the DSC pan can induce a solid-state reaction, which would appear as an exothermic event (crystallization) followed by an endothermic event (melting of the newly formed co-crystal). researchgate.net
TGA can be used to assess the thermal stability of the co-crystal and to detect the presence of solvent molecules in the crystal lattice (solvates). For a non-solvated co-crystal, TGA would typically show no significant mass loss until the material begins to sublime or decompose at higher temperatures. If one component is significantly more volatile, TGA can sometimes show a stepwise mass loss. core.ac.uk
| Property | Method | Expected Result for Co-crystal |
| Melting Point | DSC | A single, sharp endothermic peak at a temperature distinct from the melting points of benzoic acid (~122 °C) and 2-methylbenzene-1,3-diol (~119 °C). rdd.edu.iq |
| Formation from Mixture | DSC | An exothermic event (co-crystallization) may be observed upon heating a physical mixture, followed by the endothermic melting of the co-crystal. researchgate.net |
| Thermal Stability | TGA | No mass loss prior to melting/sublimation, confirming the absence of solvates. The decomposition profile may differ from that of the individual components. core.ac.uk |
Differential Scanning Calorimetry (DSC) for Thermal Events
Specific data on the thermal events of this compound co-crystals is not available in the reviewed scientific literature.
Thermogravimetric Analysis (TGA) for Solvent Content and Stability
Specific data regarding the solvent content and thermal stability of this compound co-crystals from TGA is not available in the reviewed scientific literature.
Structure Property Relationships and Functional Implications of Co Crystallization
Impact of Supramolecular Architecture on Material Performance
The formation of specific hydrogen bonding patterns, or synthons, between the carboxylic acid and the diol moieties is a critical factor. These interactions can lead to the formation of various assemblies, such as chains, sheets, or more complex three-dimensional networks. The stability and properties of the resulting co-crystal are highly dependent on the strength and geometry of these intermolecular forces. Crystal engineering is a tool that can be used to customize the physicochemical properties of active pharmaceutical ingredients (APIs), including melting point, dissolution rate, and aqueous solubility. nih.gov
The precise arrangement of molecules will influence key material properties as outlined in the table below.
| Material Property | Influence of Supramolecular Architecture |
| Solubility | The strength and nature of intermolecular interactions can affect how easily the crystal lattice is disrupted by a solvent. |
| Dissolution Rate | The surface chemistry of different crystal faces, determined by the molecular arrangement, impacts the rate of dissolution. |
| Melting Point | Stronger and more extensive intermolecular interactions, such as hydrogen bonding networks, generally lead to higher melting points. |
| Mechanical Properties | The packing efficiency and the presence of slip planes within the crystal structure influence hardness, elasticity, and tabletability. |
Investigation of Polymorphism and Pseudopolymorphism in Benzoic Acid;2-Methylbenzene-1,3-diol Systems
Polymorphism is the ability of a substance to exist in two or more crystalline forms that have different arrangements and/or conformations of the molecules in the crystal lattice. rsc.org Pseudopolymorphism refers to the inclusion of solvent molecules within the crystal lattice, forming solvates or hydrates. For the benzoic acid and 2-methylbenzene-1,3-diol system, the potential for both polymorphism and pseudopolymorphism is significant.
Different polymorphic forms of a co-crystal can exhibit distinct physicochemical properties. For instance, resorcinol (B1680541) (benzene-1,3-diol), a compound closely related to 2-methylbenzene-1,3-diol, is known to exhibit multiple polymorphic forms. esrf.fr The study of polymorphism in the co-crystal of benzoic acid and 2-methylbenzene-1,3-diol would be crucial for ensuring the consistency and performance of the material. A comprehensive screening for polymorphs is often necessary to identify the most stable form under specific conditions. rsc.orgresearchgate.net
Factors Governing Polymorphic Landscape and Stability
The polymorphic landscape of the this compound system is governed by a delicate balance of several factors. The conformational flexibility of the molecules plays a key role; for example, rotation around the C-C bond connecting the phenyl ring and the carboxylic acid group in benzoic acid can lead to different molecular conformations that may pack into distinct crystal lattices. rsc.orgresearchgate.net
Intermolecular interactions are another critical determinant. The competition between different possible hydrogen bonding synthons can result in various packing arrangements with similar lattice energies, leading to the formation of multiple polymorphs. The relative stability of these polymorphs is determined by their Gibbs free energy, which is influenced by both enthalpic contributions from intermolecular interactions and entropic factors.
| Factor | Influence on Polymorphism |
| Molecular Conformation | Flexibility in torsion angles can lead to different conformers that crystallize into distinct polymorphic forms. rsc.orgresearchgate.net |
| Hydrogen Bonding | The formation of different hydrogen bond networks can result in various stable or metastable crystal structures. |
| Solvent Effects | The solvent used in crystallization can influence which polymorphic form nucleates and grows, and can also lead to the formation of pseudopolymorphs (solvates). |
| Temperature and Pressure | These thermodynamic variables can affect the relative stability of different polymorphs, sometimes leading to phase transitions. |
Kinetic vs. Thermodynamic Control in Crystallization Pathways
The formation of a particular polymorphic form during crystallization can be under either kinetic or thermodynamic control. researchgate.netlibretexts.org
Under thermodynamic control , the crystallization process is slow, allowing the system to reach its lowest energy state. This typically results in the formation of the most stable polymorph, which has the lowest Gibbs free energy. researchgate.net Conditions favoring thermodynamic control include slow cooling, slow solvent evaporation, and high temperatures that allow for molecular rearrangement. libretexts.org
Conversely, under kinetic control , the polymorph that forms is the one with the lowest activation energy for nucleation, which is not necessarily the most stable form. researchgate.net Kinetically favored polymorphs are often metastable and may transform into a more stable form over time. Rapid processes such as crash cooling or fast solvent evaporation tend to favor kinetic products. libretexts.org Understanding the interplay between kinetics and thermodynamics is essential for selectively crystallizing a desired polymorphic form of the this compound co-crystal. researchgate.netumich.edu
Engineering of Specific Crystal Habits and Morphologies
Crystal habit refers to the external shape of a crystal, which is determined by the relative growth rates of its different faces. The engineering of specific crystal habits is important because morphology can significantly impact bulk properties such as flowability, compaction, and dissolution rate. nih.gov
For the this compound system, the crystal habit can be controlled by modifying the crystallization conditions. The choice of solvent is a primary tool for habit modification. Solvents can selectively adsorb to certain crystal faces, inhibiting their growth and causing other faces to become more prominent. Additives, or "tailor-made" inhibitors, that are structurally similar to the crystallizing molecules can also be used to block the growth of specific faces. researchgate.net
The following table summarizes common methods for engineering crystal morphology:
| Method | Mechanism |
| Solvent Selection | Different solvents can interact differently with various crystal faces, altering their relative growth rates. |
| Supersaturation Control | The level of supersaturation can influence the growth rates of different faces, thereby affecting the overall crystal shape. researchgate.net |
| Use of Additives | Tailor-made additives can selectively bind to specific crystal faces, inhibiting their growth and modifying the crystal habit. researchgate.net |
| Temperature and pH | These parameters can affect both the solubility and the molecular interactions at the crystal-solution interface, influencing growth patterns. |
By carefully controlling these factors, it is possible to produce crystals of this compound with desired morphologies, thereby optimizing their performance for specific applications. nih.gov
Future Perspectives and Emerging Trends in Phenolic Carboxylic Acid Supramolecular Systems
Exploration of Complex Higher-Order Co-Crystals and Multi-Component Alloys
The frontier of crystal engineering is moving beyond simple binary co-crystals towards more intricate systems. The exploration of ternary, quaternary, and even higher-order co-crystals is gaining momentum, offering a higher degree of control over material properties by incorporating multiple co-formers with distinct functionalities. mdpi.combohrium.comnih.gov
A key strategy in synthesizing these higher-order systems is the use of structural inequivalence and shape-size mimicry among co-formers. bohrium.com For instance, research on resorcinol (B1680541) derivatives, a class of compounds to which 2-methylbenzene-1,3-diol belongs, has demonstrated the successful construction of stoichiometric ternary and quaternary co-crystals. bohrium.com One study detailed the controlled stepwise synthesis of a ternary multicomponent crystal involving 2-methylresorcinol (B147228) and two different N-base co-formers, highlighting how differences in the molecular environment during crystallization can be harnessed to build these complex structures. mdpi.com This approach allows for the creation of large synthon Aufbau modules (LSAMs), which act as predictable building blocks for designing higher-order systems. bohrium.com
The concept of multi-component alloys in crystalline solids is also emerging. Unlike traditional metal alloys, these molecular alloys involve the disordered packing of multiple components within a single crystal lattice. The study of systems like benzoic acid with various mono- and poly-fluorobenzoic acids has shown a fascinating gradation from simple solid solutions to ordered co-crystals. acs.org This research demonstrates that subtle changes in molecular structure and intermolecular interactions can steer the transformation between these states, opening avenues for creating materials with finely tuned, averaged properties. acs.org
Development of Predictive Tools and Databases for Co-Crystal Design
The trial-and-error approach to co-crystal screening is gradually being replaced by more rational, prediction-driven strategies. A significant trend is the development and refinement of computational tools and the use of comprehensive databases to identify promising co-former pairs before experimental work begins. mdpi.commdpi.com
Central to this effort is the Cambridge Structural Database (CSD) , a vast repository of over a million crystal structures that serves as a foundational resource for knowledge-based prediction methods. mdpi.comcrystallizationsystems.com By analyzing the wealth of data in the CSD, researchers can identify recurring structural motifs, known as supramolecular synthons, and understand the geometric and chemical preferences of intermolecular interactions.
Several computational methods are employed to screen for potential co-crystals, each with its own strengths:
| Predictive Tool/Method | Principle | Application in Phenolic-Carboxylic Acid Systems |
| Hydrogen Bond Propensity | Analyzes the statistical likelihood of hydrogen bond formation between specific functional groups based on CSD data. mdpi.com | Predicts the probability of forming robust hydrogen bonds between the carboxylic acid group of benzoic acid and the hydroxyl groups of 2-methylresorcinol. |
| Molecular Electrostatic Potential Surfaces (MEPS) | Calculates the electrostatic potential on the surface of molecules to identify sites for electrophilic and nucleophilic interactions, predicting hydrogen bond patterns. mdpi.com | Identifies the positive (hydrogen donors) and negative (oxygen acceptors) regions on both molecules to predict favorable binding interactions. |
| Hansen Solubility Parameters (HSP) | Predicts miscibility between components based on their dispersion, polarity, and hydrogen bonding parameters. Similar HSP values suggest a higher likelihood of co-crystal formation. mdpi.com | Assesses the potential for benzoic acid and 2-methylresorcinol to form a stable, miscible system suitable for co-crystallization. mdpi.com |
| Crystal Structure Prediction (CSP) | Generates and ranks possible crystal structures based on lattice energy calculations to identify the most thermodynamically stable arrangements. | Determines the theoretical stability of a potential benzoic acid-2-methylresorcinol co-crystal compared to the individual component crystals. |
These tools are often used in combination to create a more robust screening workflow, effectively narrowing down the list of potential co-formers and increasing the success rate of experimental screening. mdpi.commdpi.com
Integration of Artificial Intelligence and Machine Learning in Co-Crystal Discovery
Artificial intelligence (AI) and machine learning (ML) are revolutionizing co-crystal prediction by identifying complex patterns in large datasets that are not apparent through conventional analysis. acs.orgmdpi.comnih.gov These data-driven approaches can significantly accelerate the discovery of new co-crystals.
ML models, such as artificial neural networks, random forests, and support vector machines, are trained on extensive databases of known successful and failed co-crystallization experiments, primarily derived from the CSD. mdpi.comnih.govsemanticscholar.org The models learn to correlate molecular descriptors—quantitative properties of molecules like size, shape, and hydrogen bonding capability—with the likelihood of co-crystal formation. acs.orgmdpi.com
Recent developments in this area include:
Enhanced Model Accuracy: By integrating mechanistic thermodynamic modeling with machine learning, newer models are achieving prediction accuracies of over 90%. researchgate.netresearchgate.net
Large-Scale Data Training: Models trained on the entire CSD can predict the probability of co-crystal formation using only 2D molecular structures as input. nih.govacs.org
Network-Based Prediction: Some approaches model the relationships between co-formers as an interconnected network, using link prediction algorithms to identify new potential co-crystal pairs. chemrxiv.org
Open-Source Tools: The development of open-source software and web-based tools is making these powerful predictive capabilities more accessible to the broader scientific community. github.com
Green Chemistry Approaches to Co-Crystallization
The principles of green chemistry are increasingly influencing the synthesis of co-crystals, with a focus on minimizing or eliminating the use of hazardous solvents. This shift not only reduces the environmental impact but can also lead to the discovery of new crystalline forms not accessible through traditional solvent-based methods.
Several green co-crystallization techniques are gaining prominence:
| Green Chemistry Technique | Description |
| Neat/Dry Grinding | Co-crystal components are ground together in a ball mill or with a mortar and pestle without any solvent. The mechanical energy input directly induces the formation of the co-crystal. |
| Liquid-Assisted Grinding (LAG) | A small, catalytic amount of a liquid is added during grinding. The liquid acts as a lubricant and facilitates molecular transport, often accelerating the co-crystallization process significantly. This method was used in preparing theophylline-benzoic acid co-crystals. researchgate.net |
| Twin-Screw Extrusion (TSE) | A solvent-free, continuous process where the components are mixed and heated in an extruder. It is considered a highly scalable mechanochemical method. researchgate.net |
| Supercritical Fluids | Supercritical carbon dioxide (scCO₂) is used as a solvent. It is non-toxic and can be easily removed by depressurization. This technique offers control over particle size and morphology and is suitable for heat-sensitive compounds. mdpi.comcrystecpharma.com |
These solvent-free or solvent-minimized approaches are particularly advantageous as they are often more efficient, cost-effective, and scalable than conventional solution-based methods. researchgate.net
Challenges and Opportunities in the Scalable Production of Targeted Co-Crystals
A major hurdle in the commercial application of co-crystals is the transition from laboratory-scale discovery to robust, large-scale manufacturing. acs.orgnih.gov While numerous co-crystals are reported in academic literature, few have reached the market, largely due to challenges in scalable production. nih.gov
Challenges:
Process Control: The kinetics of co-crystallization can be complex, involving competition between the formation of the co-crystal and the crystallization of the individual components. acs.org Maintaining consistent stoichiometry, polymorphic form, and crystal size distribution at scale is difficult.
Method Scalability: Many common lab-scale screening methods, such as slow solvent evaporation, are not practical for industrial production due to long batch times and high energy consumption. mdpi.com
Polymorphism: Co-crystals, like single-component crystals, can exhibit polymorphism, where different crystal packing arrangements of the same components exist. Controlling the formation of the desired polymorph during large-scale production is a critical challenge.
Opportunities and Scalable Methods: Despite the challenges, significant opportunities exist, driven by the development of scalable production technologies:
| Scalable Production Method | Description | Advantages |
| Solution Cocrystallization | Techniques like cooling, anti-solvent, and slurry crystallization are adapted for co-crystals. These methods can utilize conventional industrial crystallization equipment. mdpi.comacs.org | High purity, good control over crystal properties (size, morphology). mdpi.com |
| Twin-Screw Extrusion (TSE) | A continuous, solvent-free mechanochemical process that offers excellent mixing and control over temperature and residence time. researchgate.net | Highly scalable, efficient, and suitable for continuous manufacturing. researchgate.net |
| Spray Drying | A solution of the co-crystal components is rapidly dried by spraying it into a hot gas stream. This fast evaporation process can produce pure co-crystals, sometimes of forms not obtainable through slow methods. mdpi.com | Scalable industrial process, produces small particles with a narrow size distribution. mdpi.com |
| Supercritical Fluid (SCF) Technology | Utilizes supercritical fluids (e.g., scCO₂) as a medium for crystallization, offering a single-step, scalable process. crystecpharma.com | Environmentally friendly, allows control over particle morphology, readily transferable from lab to manufacturing scale. crystecpharma.com |
The successful scale-up of co-crystal production will rely on a deep understanding of multicomponent phase diagrams, process kinetics, and the implementation of Process Analytical Technology (PAT) for real-time monitoring and control. acs.orgnih.gov
Q & A
Q. What are the standard methods for synthesizing benzoic acid from aromatic precursors, and how are intermediates characterized?
Benzoic acid can be synthesized via the oxidation of benzyl chloride using alkaline KMnO₄ under controlled temperature conditions. The reaction proceeds through intermediates like benzyl alcohol and benzaldehyde, which are monitored using gas chromatography (GC) or thin-layer chromatography (TLC) for purity assessment . Alternatively, Grignard reagents (e.g., phenylmagnesium bromide) reacting with CO₂ followed by acidification provide a pathway from benzene derivatives .
Q. Which analytical techniques are validated for quantifying benzoic acid in complex matrices like biological or food samples?
High-performance liquid chromatography (HPLC) with a Purospher® STAR RP-18 column and UV detection at 254 nm is widely used, achieving linearity (R² > 0.999) and repeatability (RSD < 1% for 4 ppm standards). For trace analysis, liquid chromatography-mass spectrometry (LC-MS) enables quantification at sub-ppm levels, with method validation via spike-recovery experiments (e.g., 95–105% recovery in milk powder) .
Q. How do solvent polarity and temperature influence the solubility of 2-methylbenzene-1,3-diol?
Experimental studies show that 2-methylbenzene-1,3-diol exhibits higher solubility in polar protic solvents (e.g., water, ethanol) than in non-polar solvents. Density and viscosity measurements (293.15–333.15 K) reveal nonlinear temperature dependence in alcohols, modeled using the extended Jones-Dole equation. Solubility increases with temperature, but hydrogen bonding in water limits this trend .
Advanced Research Questions
Q. What molecular mechanisms underlie microbial resistance to benzoic acid in Saccharomyces cerevisiae?
Benzoic acid resistance in yeast involves the multidrug transporter Tpo1, regulated by transcription factors Gcn4 and Stp1. Transcriptomic studies show TPO1 upregulation under benzoic acid stress, linked to nitrogen metabolism disruption (e.g., reduced polyamine levels). Knockout strains of TPO1 exhibit 50% lower viability, confirming its role in efflux .
Q. How can method validation resolve contradictions in genotoxicity studies of benzoic acid?
Discrepancies in genotoxicity assays (e.g., Ames test vs. micronucleus assay) arise from differences in metabolic activation systems (e.g., S9 liver homogenate) and exposure concentrations. A tiered approach combining in vitro (chromosomal aberration tests) and in vivo (rodent micronucleus) assays is recommended, with benzoic acid showing negative carcinogenicity at ≤0.016% in dermal models .
Q. What reaction parameters govern the synthesis of 2-methylbenzene-1,3-diol derivatives with aldehydes?
Aldehyde chain length and reaction time critically influence product distribution. For example, 2-methylresorcinol reacts with pentanal at 100°C for 72 hours to yield 4-(1-methoxypentyl)-2-methylbenzene-1,3-diol (25) and 2-methyl-4-(pent-1-en-1-yl)benzene-1,3-diol (26), isolated via hexane-diethyl ether (85:15) elution. Diastereomer separation requires chiral columns or recrystallization .
Q. Which thermodynamic properties of benzoic acid are essential for industrial process optimization?
Key properties include enthalpy of combustion (ΔcH° = -3228 kJ/mol), vapor pressure (0.34 kPa at 298 K), and heat capacity (Cp = 146.7 J/mol·K at 300 K). These data, derived from adiabatic calorimetry and Knudsen effusion methods, inform reactor design for high-temperature esterification or sublimation .
Q. How do solvent mixtures affect the conductometric behavior of benzoic acid in methanol-water systems?
Conductivity studies in methanol-water blends reveal dissociation constants (pKa) shifting with solvent composition. At 25°C, pKa decreases from 4.2 (pure water) to 3.8 in 50% methanol due to reduced dielectric constant. Data are modeled using the Debye-Hückel equation, with deviations attributed to ion pairing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
